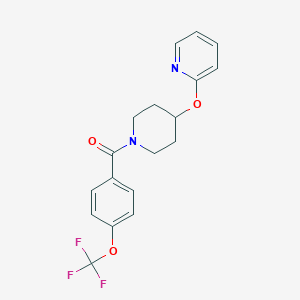
(4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential in treating various diseases.
Wirkmechanismus
(4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and other immune cells. By inhibiting BTK, (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone can prevent the activation and proliferation of cancer cells and immune cells, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
(4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone has been shown to have a variety of effects on the body, including reducing inflammation, inhibiting cancer cell growth, and modulating immune responses. In preclinical studies, (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone has been shown to reduce the size of tumors and improve survival rates in animal models of cancer. Additionally, (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone has been shown to reduce inflammation and improve symptoms in animal models of autoimmune and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is its specificity for BTK, which reduces the risk of off-target effects and toxicity. Additionally, (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone has shown good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development. However, one of the limitations of (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone research, including:
1. Clinical trials to evaluate the safety and efficacy of (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone in treating various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
2. Combination therapy studies to investigate the potential synergistic effects of (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone with other drugs or immunotherapies.
3. Development of new analogs or derivatives of (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone with improved pharmacokinetic properties or activity.
4. Studies to further elucidate the mechanism of action of (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone and its effects on immune cells and cancer cells.
5. Investigation of the potential use of (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone in combination with other BTK inhibitors or immunomodulatory agents.
In conclusion, (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a promising small molecule inhibitor with potential applications in treating various diseases. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesemethoden
(4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone can be synthesized through a multistep process, with the key step being the reaction of 4-(trifluoromethoxy)benzaldehyde with (4-piperidin-1-ylpiperidin-1-yl)methanol in the presence of pyridine-2-ylboronic acid. The resulting intermediate is then treated with 2-chloropyridine to give (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone.
Wissenschaftliche Forschungsanwendungen
(4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone has been studied for its potential in treating various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone has shown promising results in inhibiting the growth and survival of cancer cells, as well as reducing inflammation and autoimmune responses.
Eigenschaften
IUPAC Name |
(4-pyridin-2-yloxypiperidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)26-15-6-4-13(5-7-15)17(24)23-11-8-14(9-12-23)25-16-3-1-2-10-22-16/h1-7,10,14H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMIMGUSWDYCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2621129.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2621130.png)
![1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2621132.png)
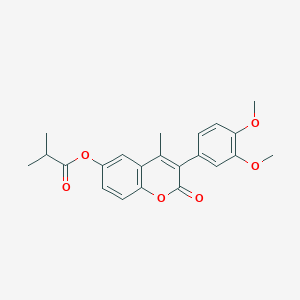
![2-bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2621135.png)
![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2621136.png)
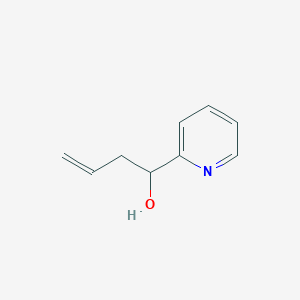
![2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide](/img/structure/B2621138.png)
![(E)-N-(6-acetamido-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2621139.png)
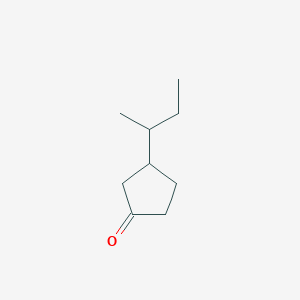
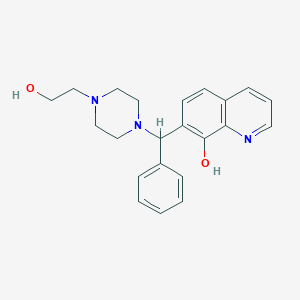
![6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2621146.png)
![cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2621147.png)
